molecular formula C13H15N5S B5734628 N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline

N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline

Cat. No.: B5734628
M. Wt: 273.36 g/mol
InChI Key: ZDQVMOWNMBRNDV-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline is a heterocyclic compound that features a unique fusion of triazole and thiadiazine rings. This compound is part of a broader class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5S/c1-9-8-19-13-15-14-12(18(13)16-9)10-4-6-11(7-5-10)17(2)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQVMOWNMBRNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and disrupting normal enzymatic functions. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a promising candidate for drug development and other scientific applications .

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